molecular formula C18H22O9 B1632332 Methyl 3-O-feruloylquinate CAS No. 154418-15-2

Methyl 3-O-feruloylquinate

Cat. No.: B1632332
CAS No.: 154418-15-2
M. Wt: 382.4 g/mol
InChI Key: CPYDMLXRLHYXSV-JVCGYDKASA-N
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Description

Methyl 3-O-feruloylquinate is a naturally occurring compound found in various plants. It is a derivative of quinic acid, esterified with ferulic acid. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .

Biochemical Analysis

Biochemical Properties

Methyl 3-O-feruloylquinate plays a significant role in biochemical reactions, particularly as an antioxidant and enzyme inhibitor. It interacts with several biomolecules, including enzymes like tyrosinase. Tyrosinase is a key enzyme in melanin synthesis, and this compound has been shown to inhibit its activity, thereby potentially reducing melanin production . Additionally, this compound interacts with proteins and other biomolecules through molecular docking, indicating its potential to bind and modulate their activities .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . Furthermore, this compound has been shown to have hepatoprotective effects, indicating its potential in protecting liver cells from damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to a decrease in melanin production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antioxidant activity over time, providing sustained protection against oxidative stress . Its stability and degradation rates can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and hepatoprotective activities . At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in exerting its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-O-feruloylquinate can be synthesized through esterification of quinic acid with ferulic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound involves the extraction of quinic acid and ferulic acid from plant sources followed by their esterification. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-O-feruloylquinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-O-feruloylquinate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Methyl 3-O-feruloylquinate is unique due to its specific esterification with ferulic acid, which imparts distinct antioxidant properties and potential health benefits. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYDMLXRLHYXSV-JVCGYDKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-O-feruloylquinate
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